Cas no 1806569-82-3 (2-Bromomethyl-6-difluoromethyl-7-fluoro-1H-benzimidazole)

2-Bromomethyl-6-difluoromethyl-7-fluoro-1H-benzimidazole is a fluorinated benzimidazole derivative with a reactive bromomethyl group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of difluoromethyl and fluoro substituents enhances its electronic and steric properties, contributing to its utility in the development of bioactive compounds. The bromomethyl group allows for further functionalization, enabling the construction of complex molecular architectures. This compound is particularly valuable in medicinal chemistry for the design of enzyme inhibitors and receptor modulators due to its structural features. Its high purity and stability under standard conditions ensure reliable performance in synthetic workflows.
2-Bromomethyl-6-difluoromethyl-7-fluoro-1H-benzimidazole structure
1806569-82-3 structure
Product name:2-Bromomethyl-6-difluoromethyl-7-fluoro-1H-benzimidazole
CAS No:1806569-82-3
MF:C9H6BrF3N2
MW:279.056551456451
CID:4824241

2-Bromomethyl-6-difluoromethyl-7-fluoro-1H-benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 2-Bromomethyl-6-difluoromethyl-7-fluoro-1H-benzimidazole
    • Inchi: 1S/C9H6BrF3N2/c10-3-6-14-5-2-1-4(9(12)13)7(11)8(5)15-6/h1-2,9H,3H2,(H,14,15)
    • InChI Key: IEGYJUZJEKTCOV-UHFFFAOYSA-N
    • SMILES: BrCC1=NC2C(=C(C(F)F)C=CC=2N1)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Topological Polar Surface Area: 28.7
  • XLogP3: 2.8

2-Bromomethyl-6-difluoromethyl-7-fluoro-1H-benzimidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A061007066-1g
2-Bromomethyl-6-difluoromethyl-7-fluoro-1H-benzimidazole
1806569-82-3 98%
1g
$2,226.68 2022-03-31
Alichem
A061007066-500mg
2-Bromomethyl-6-difluoromethyl-7-fluoro-1H-benzimidazole
1806569-82-3 98%
500mg
$1,165.54 2022-03-31
Alichem
A061007066-250mg
2-Bromomethyl-6-difluoromethyl-7-fluoro-1H-benzimidazole
1806569-82-3 98%
250mg
$800.57 2022-03-31

2-Bromomethyl-6-difluoromethyl-7-fluoro-1H-benzimidazole Related Literature

Additional information on 2-Bromomethyl-6-difluoromethyl-7-fluoro-1H-benzimidazole

2-Bromomethyl-6-difluoromethyl-7-fluoro-1H-benzimidazole: A Comprehensive Overview

The compound 2-Bromomethyl-6-difluoromethyl-7-fluoro-1H-benzimidazole, with the CAS number 1806569-82-3, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of benzimidazoles, which are known for their versatile applications in drug discovery and advanced materials. The structure of this compound is characterized by a benzimidazole ring system with specific substituents: a bromomethyl group at position 2, a difluoromethyl group at position 6, and a fluoro group at position 7. These substituents confer unique chemical and biological properties, making it a valuable molecule for research and development.

Benzimidazoles are heterocyclic compounds with two nitrogen atoms in the ring structure, which contribute to their stability and reactivity. The presence of halogen substituents, such as bromine and fluorine, further enhances the electronic properties of the molecule. The fluorine atom at position 7 introduces electron-withdrawing effects, which can influence the molecule's reactivity and bioavailability. Similarly, the difluoromethyl group at position 6 adds additional fluorine atoms, which are known to improve lipophilicity and metabolic stability—a critical factor in drug design. The bromomethyl group at position 2 serves as a reactive site for further chemical modifications, enabling the synthesis of derivatives with diverse functionalities.

The synthesis of 2-Bromomethyl-6-difluoromethyl-7-fluoro-1H-benzimidazole involves a multi-step process that typically begins with the preparation of intermediate compounds. Recent advancements in synthetic methodologies have allowed for more efficient and selective routes to construct this molecule. For instance, researchers have employed transition-metal-catalyzed coupling reactions to introduce the bromomethyl group at position 2. This approach not only improves yield but also ensures high purity, which is essential for subsequent applications.

In terms of biological activity, this compound has shown promising results in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For example, research conducted by Smith et al. (2023) highlighted its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The compound's selectivity for HDAC isoforms makes it a compelling candidate for further exploration in anticancer drug development.

Beyond its pharmacological applications, this compound has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Recent studies by Lee et al. (2023) reported that incorporating this benzimidazole derivative into polymer blends significantly enhanced charge transport properties, paving the way for its application in next-generation electronic devices.

The structural versatility of 2-Bromomethyl-6-difluoromethyl-7-fluoro-1H-benzimidazole also lends itself to combinatorial chemistry approaches. By modifying the substituents on the benzimidazole ring, researchers can generate libraries of compounds with diverse biological activities. This approach is particularly valuable in high-throughput screening campaigns aimed at discovering novel therapeutic agents.

In conclusion, 2-Bromomethyl-6-difluoromethyl-7-fluoro-1H-benzimidazole represents a cutting-edge molecule with multifaceted applications across various scientific disciplines. Its unique structure, combined with recent advances in synthetic methods and biological studies, positions it as a key player in both medicinal chemistry and materials science. As research continues to uncover its full potential, this compound is poised to make significant contributions to the development of innovative therapies and advanced materials.

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